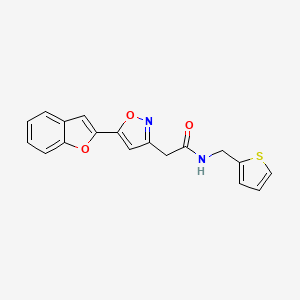
2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C18H14N2O3S and its molecular weight is 338.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds, which are known for their diverse pharmacological properties, including anticancer, antibacterial, and antiviral activities.
Chemical Structure and Properties
The molecular formula of this compound is C20H18N2O3, with a molecular weight of approximately 346.37 g/mol. The compound's structure features a benzofuran moiety linked to an isoxazole ring, which is further substituted with a thiophenyl group. This unique combination of heterocycles contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with similar structural motifs have shown significant growth inhibition against various cancer cell lines. The reported IC50 values for related compounds range from 0.20 to 48.0 μM against the National Cancer Institute's 60 human cancer cell lines panel .
Table 1: Summary of Anticancer Activity in Related Compounds
| Compound | IC50 (μM) | Cell Line Tested |
|---|---|---|
| Compound A | 0.20 | Various |
| Compound B | 48.0 | Various |
| Compound C | 0.49 | NCI-H460 |
| Compound D | 30.8 | MCF7 |
Antimicrobial Activity
The antimicrobial properties of benzofuran and isoxazole derivatives have been documented extensively. For example, related compounds have demonstrated notable antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 64 to 512 μg/mL against various bacterial strains . This suggests that the presence of the benzofuran and isoxazole rings may enhance the compound's ability to inhibit bacterial growth.
Table 2: Antimicrobial Activity Overview
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Compound E | 64 | E. coli |
| Compound F | 512 | S. aureus |
The mechanism by which these compounds exert their biological effects often involves interaction with specific biological targets such as enzymes or receptors. For instance, many heterocyclic compounds have been shown to inhibit tyrosine kinase receptors, which are crucial in cancer cell signaling pathways . This inhibition can lead to reduced proliferation and increased apoptosis in cancer cells.
Case Studies
- Case Study on Anticancer Effects : A study conducted on a series of benzofuran-containing isoxazole derivatives found that one compound exhibited an IC50 value of 0.35 μM against a specific cancer cell line, indicating potent anticancer activity .
- Antimicrobial Evaluation : Another investigation into thiophene derivatives revealed that modifications in the thiophene ring structure significantly influenced antimicrobial efficacy, with some derivatives demonstrating MIC values as low as 32 μg/mL against resistant strains .
特性
IUPAC Name |
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c21-18(19-11-14-5-3-7-24-14)10-13-9-17(23-20-13)16-8-12-4-1-2-6-15(12)22-16/h1-9H,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGXGKZGFPTUTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CC(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














